(2,6-Difluoro-4-methoxyphenyl)trimethylsilane
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Overview
Description
(2,6-Difluoro-4-methoxyphenyl)trimethylsilane is an organosilicon compound with the molecular formula C10H14F2OSi. It is characterized by the presence of two fluorine atoms, a methoxy group, and a trimethylsilyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluoro-4-methoxyphenyl)trimethylsilane typically involves the reaction of 2,6-difluoro-4-methoxyphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2,6-Difluoro-4-methoxyphenol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluoro-4-methoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The fluorine atoms can be reduced under specific conditions to form hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include hydrogenated phenyl derivatives.
Scientific Research Applications
(2,6-Difluoro-4-methoxyphenyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: It is used in the modification of biomolecules for studying their structure and function.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2,6-Difluoro-4-methoxyphenyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can be easily removed under mild conditions, making it a useful protecting group in organic synthesis. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- (2,6-Difluoro-4-methoxyphenyl)trimethylsilane
- (2,6-Difluoro-4-methoxyphenyl)dimethylsilane
- (2,6-Difluoro-4-methoxyphenyl)methylsilane
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a methoxy group on the phenyl ring, combined with a trimethylsilyl group. This combination of functional groups imparts distinct reactivity and stability, making it a valuable compound in various chemical transformations and applications.
Properties
Molecular Formula |
C10H14F2OSi |
---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
(2,6-difluoro-4-methoxyphenyl)-trimethylsilane |
InChI |
InChI=1S/C10H14F2OSi/c1-13-7-5-8(11)10(9(12)6-7)14(2,3)4/h5-6H,1-4H3 |
InChI Key |
ICVKIGJHGFJDLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)[Si](C)(C)C)F |
Origin of Product |
United States |
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